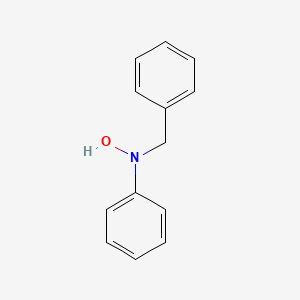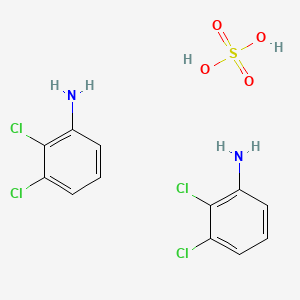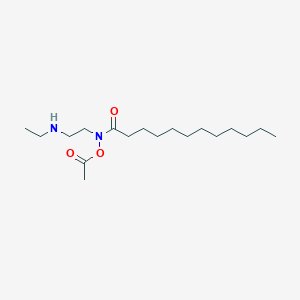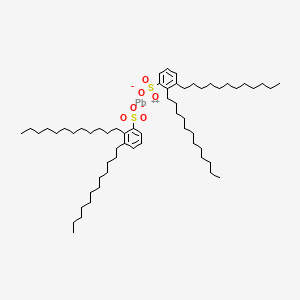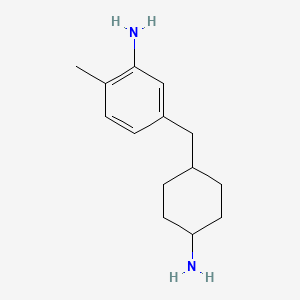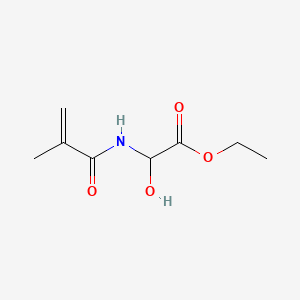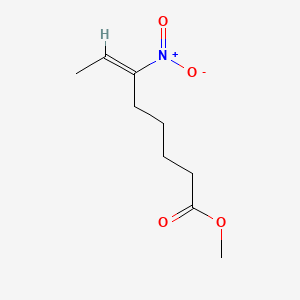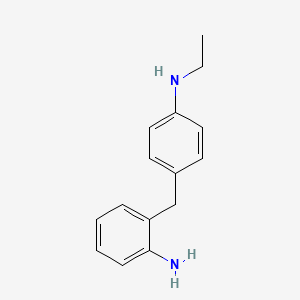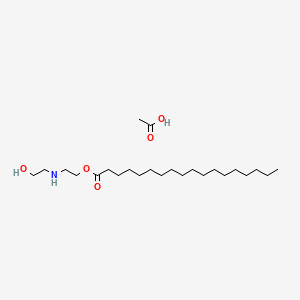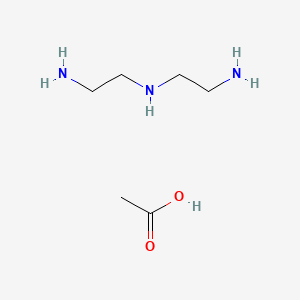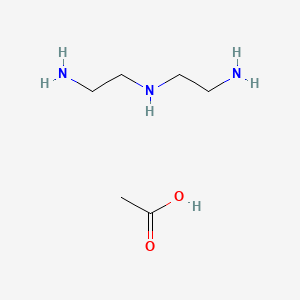
N-(2-Aminoethyl)ethylenediamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylenetriamine, acetate is an organic compound that consists of a diethylenetriamine backbone with acetate groups attached. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents. It is structurally similar to diethylene glycol and has similar chemical properties. Diethylenetriamine, acetate is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid under controlled temperature conditions to form the acetate salt. The reaction can be represented as follows:
HN(CH2CH2NH2)2+CH3COOH→HN(CH2CH2NH2)2CH3COO−+H2O
Industrial Production Methods
In industrial settings, the production of diethylenetriamine, acetate involves the use of large-scale reactors where diethylenetriamine and acetic acid are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a concentrated solution or as a solid after evaporation of the solvent.
化学反応の分析
Types of Reactions
Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: Diethylenetriamine can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert diethylenetriamine derivatives to simpler amines.
Substitution: Diethylenetriamine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or imides.
Reduction: Formation of simpler amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a chelating agent for metal ions.
Industry: Applied in the production of epoxy resins, corrosion inhibitors, and as a curing agent for adhesives.
作用機序
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The acetate groups enhance its solubility and reactivity. In coordination chemistry, diethylenetriamine acts as a tridentate ligand, binding to metal ions through its nitrogen atoms. This property is exploited in various applications, including metal ion sequestration and catalysis.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler analogue with two amine groups.
Triethylenetetramine: Contains an additional ethylene group compared to diethylenetriamine.
Diethylenetriaminepentaacetic acid (DTPA): A more complex analogue with five acetate groups.
Uniqueness
Diethylenetriamine, acetate is unique due to its balance of reactivity and stability. It offers multiple coordination sites for metal binding while maintaining good solubility in water and organic solvents. This makes it particularly useful in applications requiring both strong metal ion binding and ease of handling.
特性
CAS番号 |
84066-72-8 |
|---|---|
分子式 |
C6H17N3O2 |
分子量 |
163.22 g/mol |
IUPAC名 |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChIキー |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CNCCN)N |
関連するCAS |
56329-47-6 86171-31-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


